4-乙酰基-N-(4-苯基-1,3-噻唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

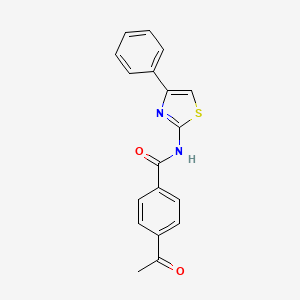

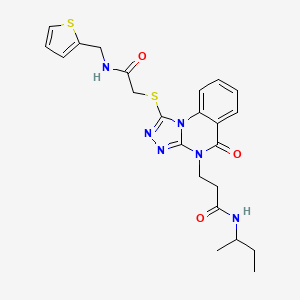

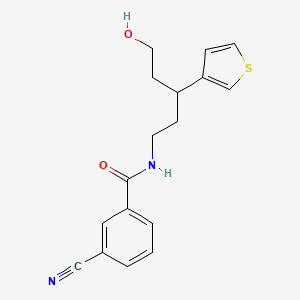

“4-acetyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Molecular Structure Analysis

The molecular structure of thiazole derivatives, including “4-acetyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide”, is characterized by a planar thiazole ring . The ring’s aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .科学研究应用

抗癌活性

4-乙酰基-N-(4-苯基-1,3-噻唑-2-基)苯甲酰胺及其衍生物的抗癌特性已得到广泛研究。例如,一系列取代的苯甲酰胺对各种癌细胞系表现出显着的抗癌活性,包括乳腺癌、肺癌、结肠癌和卵巢癌 (Ravinaik 等人,2021)。类似地,发现某些衍生物在体外对多种人肿瘤细胞系表现出显着的抗肿瘤活性 (Yurttaş 等人,2015)。

抗菌特性

这些化合物在抗菌应用中也显示出潜力。一项研究重点介绍了噻唑衍生物的合成,这些衍生物对各种细菌和真菌菌株具有显着的抗菌活性 (Bikobo 等人,2017)。另一项研究重点是苯并噻唑-3-甲酰胺和乙酰胺的合成,揭示了它们强大的抗菌特性 (Incerti 等人,2017)。

抗真菌作用

4-乙酰基-N-(4-苯基-1,3-噻唑-2-基)苯甲酰胺的一些衍生物已被合成并测试其抗真菌活性,显示出不同程度的功效 (Saeed 等人,2008)。另一项研究报告了具有潜在抗真菌剂活性的新型苯甲酰胺的合成 (Narayana 等人,2004)。

与腺苷受体的结合

此外,已发现一些与噻唑相连的苯甲酰胺和呋喃酰胺类似物对于高腺苷受体亲和力至关重要,这表明在受体靶向治疗中进一步探索的潜力 (Inamdar 等人,2013)。

抗过敏剂

还对该化合物的衍生物作为抗过敏剂进行了研究。一项研究发现,某些噻唑基草酰胺酸衍生物在大鼠模型中显示出有效的抗过敏活性 (Hargrave 等人,1983)。

作用机制

Target of Action

Thiazole derivatives, which include this compound, have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs . These compounds are known to interact with a variety of biological targets, influencing various biochemical pathways.

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function . For instance, some thiazole derivatives have been found to induce oxidative damage in Candida albicans, a common fungal pathogen .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that thiazole derivatives may affect a wide range of biochemical pathways.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 4-acetyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide.

Result of Action

Some thiazole derivatives have been found to induce oxidative damage, resulting in considerable dna damage, which plays a critical role in antifungal-induced cellular death .

Action Environment

The chemical properties of thiazole derivatives, such as their solubility in various solvents, may influence their action in different environments .

属性

IUPAC Name |

4-acetyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2S/c1-12(21)13-7-9-15(10-8-13)17(22)20-18-19-16(11-23-18)14-5-3-2-4-6-14/h2-11H,1H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPRHESKIPAPJLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-{(3E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate](/img/structure/B2532175.png)

![N-cyclopentyl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2532181.png)

![2-imino-8-methoxy-N-[3-(methylsulfanyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2532183.png)

![2-(Pyridin-3-ylmethylsulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B2532195.png)